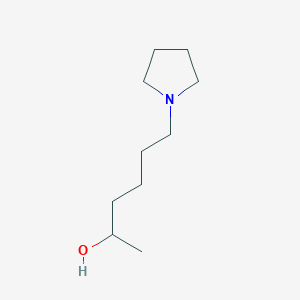

6-(Pyrrolidin-1-yl)hexan-2-ol

描述

属性

分子式 |

C10H21NO |

|---|---|

分子量 |

171.28 g/mol |

IUPAC 名称 |

6-pyrrolidin-1-ylhexan-2-ol |

InChI |

InChI=1S/C10H21NO/c1-10(12)6-2-3-7-11-8-4-5-9-11/h10,12H,2-9H2,1H3 |

InChI 键 |

QJVNSBSCMIWIRA-UHFFFAOYSA-N |

规范 SMILES |

CC(CCCCN1CCCC1)O |

产品来源 |

United States |

Synthetic Methodologies for 6 Pyrrolidin 1 Yl Hexan 2 Ol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

The structure of 6-(Pyrrolidin-1-yl)hexan-2-ol features two primary functional groups: a secondary alcohol and a tertiary amine (the pyrrolidine (B122466) ring). The most logical retrosynthetic disconnections are:

C-O Bond Reduction: The secondary alcohol at the C2 position can be retrosynthetically converted to a ketone. This is a common and reliable transformation in organic synthesis, pointing to 6-(Pyrrolidin-1-yl)hexan-2-one as a direct precursor. This transformation falls under the category of a Functional Group Interconversion (FGI).

C-N Bond Disconnection: The bond between the pyrrolidine nitrogen and the hexyl chain is a key linkage. Disconnecting this C-N bond reveals pyrrolidine and a six-carbon chain with electrophilic character at C6 and a ketone at C2. This leads to precursors such as 6-halo-2-hexanone (e.g., 6-bromohexan-2-one or 6-chloro-2-hexanone).

This two-step disconnection strategy is the most common approach for synthesizing similar amino alcohols.

Based on the retrosynthetic analysis, the key precursors required for the synthesis are pyrrolidine and a suitable 6-halo-2-hexanone. These compounds serve as the fundamental building blocks for the target molecule.

Pyrrolidine: A cyclic secondary amine that acts as the nucleophile in the C-N bond formation step.

6-Halo-2-hexanones: These are bifunctional molecules containing a ketone and an alkyl halide. The halide (typically bromine or chlorine) provides the electrophilic site for the N-alkylation reaction. 6-Bromohexan-2-one and 6-chloro-2-hexanone are common intermediates for this purpose. guidechem.com The synthesis of these precursors can be achieved through various methods, including the ring-opening of cyclic compounds or the functionalization of linear hydrocarbon chains. google.com For instance, 6-bromohexan-2-one can be synthesized from 1,3-bromochloropropane through cyclization, ring-opening, elimination, and bromination steps.

6-(Pyrrolidin-1-yl)hexan-2-one: This is the key synthetic intermediate formed after the successful alkylation of pyrrolidine. Its ketone functional group is the site for the final reduction step.

Below is a table summarizing the key precursors:

| Compound Name | Molecular Formula | Molar Mass | Role in Synthesis |

| Pyrrolidine | C₄H₉N | 71.12 g/mol | Nucleophile / Source of pyrrolidine ring |

| 6-Bromohexan-2-one | C₆H₁₁BrO | 179.05 g/mol | Electrophile / Precursor to the hexanol chain nih.gov |

| 6-Chloro-2-hexanone | C₆H₁₁ClO | 134.60 g/mol | Electrophile / Precursor to the hexanol chain chemicalbook.com |

Alkylation Approaches for Pyrrolidine Functionalization

The formation of the C-N bond between the pyrrolidine ring and the hexyl chain is a critical step in the synthesis. This is typically achieved through N-alkylation.

The N-alkylation of pyrrolidine with a 6-halo-2-hexanone proceeds via a nucleophilic substitution reaction (SN2). In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient carbon atom bonded to the halogen (C6 of the hexanone chain).

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the SN2 mechanism. A non-nucleophilic base, like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. The product of this step is the intermediate 6-(Pyrrolidin-1-yl)hexan-2-one.

The N-alkylation step does not create any new chiral centers. The carbon atom that will become the stereocenter in the final product (C2) is part of a planar ketone group at this stage of the synthesis. Therefore, this alkylation reaction has no stereochemical implications for the final product's chirality.

Reductive Strategies for Alcohol Moiety Formation

The final step in the synthesis is the reduction of the ketone functional group in 6-(Pyrrolidin-1-yl)hexan-2-one to form the secondary alcohol of the target compound.

This transformation is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. ucalgary.ca The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions. Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using various hydride reducing agents. fiveable.melibretexts.org

Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is safe to handle and can be used in protic solvents like methanol (B129727) or ethanol. fiveable.melibretexts.org It is highly effective for reducing ketones and aldehydes without affecting other potentially reducible functional groups.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent. fiveable.me It will readily reduce ketones, aldehydes, esters, and carboxylic acids. ucalgary.cafiveable.me Due to its high reactivity with protic solvents, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). fiveable.me

For the synthesis of this compound, NaBH₄ is generally the preferred reagent due to its selectivity for the ketone and its operational simplicity. The reaction involves the addition of NaBH₄ to a solution of the ketone intermediate, followed by an acidic or aqueous workup to protonate the resulting alkoxide and yield the final alcohol product. ucalgary.ca

The reduction of the ketone creates a chiral center at the C2 position. Unless a chiral reducing agent or a chiral catalyst is employed, the reaction will produce a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of this compound.

A comparison of the common reducing agents is provided in the table below:

| Reducing Agent | Formula | Reactivity | Solvent Compatibility |

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes/ketones | Protic (Methanol, Ethanol) |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces most carbonyls | Aprotic (THF, Diethyl Ether) |

Reduction of Carbonyl Precursors

A primary and straightforward approach to the synthesis of this compound involves the reduction of a suitable carbonyl precursor, namely 6-(pyrrolidin-1-yl)hexan-2-one. This method is advantageous due to the commercial availability of starting materials and the wide variety of reducing agents available to effect this transformation.

The precursor, 6-(pyrrolidin-1-yl)hexan-2-one, can be synthesized through various established methods, such as the reductive amination of levulinic acid or its esters with pyrrolidine. Catalytic hydrogenation is a common method for this transformation, utilizing catalysts like Palladium on carbon (Pd/C) or Raney Nickel.

Once the aminoketone is obtained, its carbonyl group can be reduced to the desired secondary alcohol. A range of reducing agents can be employed for this purpose, with the choice often depending on factors such as cost, selectivity, and ease of workup.

| Reducing Agent | Typical Solvent(s) | General Reaction Conditions | Notes |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Room temperature | A mild and selective reagent for the reduction of ketones in the presence of less reactive functional groups. |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature | A powerful reducing agent, capable of reducing a wide variety of carbonyl compounds. Requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂) | Methanol, Ethanol | Room temperature to elevated temperatures, with a metal catalyst (e.g., PtO₂, Raney Ni) | An effective method, though it may require higher pressures and temperatures. |

The selection of the reducing agent is critical to avoid side reactions. For instance, while LiAlH₄ is highly effective, its high reactivity necessitates careful control of reaction conditions, especially in the presence of other functional groups. Sodium borohydride is often a preferred reagent due to its milder nature and higher chemoselectivity for ketones.

Stereoselective Reductions

The reduction of the prochiral ketone, 6-(pyrrolidin-1-yl)hexan-2-one, can lead to a racemic mixture of (R)- and (S)-6-(pyrrolidin-1-yl)hexan-2-ol. For applications where a single enantiomer is required, stereoselective reduction methods are employed. These methods typically involve the use of chiral catalysts or reagents that favor the formation of one enantiomer over the other.

One of the most well-established methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. youtube.com This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent like borane (BH₃). The catalyst, derived from a chiral amino alcohol such as proline, creates a chiral environment around the ketone, leading to a highly enantioselective reduction. youtube.com The predictability of the stereochemical outcome is a significant advantage of the CBS reduction. mdpi.com

Another approach involves the use of chiral auxiliaries. For instance, chiral bis(alpha,alpha-diphenyl-2-pyrrolidinemethanol) carbonate has been shown to be an effective auxiliary for the asymmetric borane reduction of prochiral ketones. nih.gov

| Method | Chiral Catalyst/Auxiliary | Reducing Agent | Typical Enantiomeric Excess (ee) |

| CBS Reduction | (S)- or (R)-oxazaborolidine | Borane (BH₃) | >90% |

| Chiral Auxiliary-Mediated Reduction | Chiral bis(alpha,alpha-diphenyl-2-pyrrolidinemethanol) carbonate | Borane (BH₃) | High |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | Isopropanol, Formic acid | Variable, can be high |

The development of enantioselective methods is crucial for the synthesis of biologically active molecules where the stereochemistry plays a vital role in their function.

Chemo- and Regioselective Synthesis

The presence of two distinct functional groups in this compound, the pyrrolidine ring and the secondary alcohol, necessitates control over reaction site specificity in its synthesis and subsequent transformations.

Control of Reaction Site Specificity

In the synthesis of this compound via the reduction of 6-(pyrrolidin-1-yl)hexan-2-one, the primary concern is the chemoselective reduction of the ketone in the presence of the tertiary amine. Fortunately, common hydride reducing agents like sodium borohydride are generally unreactive towards tertiary amines, ensuring high chemoselectivity.

When considering reactions of the final product, the relative reactivity of the alcohol and the amine will dictate the outcome. The lone pair of electrons on the nitrogen of the pyrrolidine ring makes it a nucleophilic and basic center. The hydroxyl group can also act as a nucleophile or be deprotonated to form an alkoxide. The choice of reagents and reaction conditions will determine which functional group reacts. For instance, acylation with an acid chloride in the absence of a base would likely lead to the formation of a quaternary ammonium (B1175870) salt, whereas in the presence of a non-nucleophilic base, acylation of the alcohol would be favored.

Protecting Group Strategies

In more complex synthetic sequences involving this compound as an intermediate, it may be necessary to temporarily block one of the functional groups to prevent it from interfering with a desired transformation at the other site. This is achieved through the use of protecting groups. organic-chemistry.orgpressbooks.pub

Protection of the Amino Group: The pyrrolidine nitrogen can be protected to reduce its nucleophilicity and basicity. Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable under basic conditions but can be removed with acid. researchgate.net The Cbz group, introduced using benzyl chloroformate, is stable to acidic and basic conditions and is commonly removed by hydrogenolysis. researchgate.net

Protection of the Alcohol Group: The secondary alcohol can be protected as an ether or a silyl ether. Common alcohol protecting groups include benzyl (Bn) ethers and silyl ethers like tert-butyldimethylsilyl (TBDMS). Benzyl ethers are stable to a wide range of conditions and are typically removed by hydrogenolysis. Silyl ethers are introduced using the corresponding silyl chloride and are generally removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF). chemistrysteps.com

The choice of protecting groups is guided by the principle of orthogonality, which allows for the selective removal of one protecting group in the presence of another. springernature.com

| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |

| Amine (Pyrrolidine) | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Amine (Pyrrolidine) | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Alcohol | Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact. nih.gov

Solvent Selection and Minimization

Solvent selection is a key aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. wikipedia.org

For the synthesis of amino alcohols, water is an attractive green solvent. nih.gov It is non-toxic, non-flammable, and readily available. The aminolysis of epoxides to form β-amino alcohols has been successfully carried out in water, often without the need for a catalyst.

Ethanol, which can be produced from renewable feedstocks, is another greener solvent option. sigmaaldrich.com It is less toxic than many traditional organic solvents and is biodegradable. The reduction of ketones with sodium borohydride is commonly performed in alcoholic solvents.

Solvent minimization or the use of solvent-free conditions represents an even more sustainable approach. researchgate.net For example, some reactions for the synthesis of β-amino alcohols have been developed to proceed under solvent-free conditions, which can lead to higher reaction rates and easier product isolation. scirp.org

| Solvent | Green Chemistry Considerations | Applicability to this compound Synthesis |

| Water | Non-toxic, renewable, non-flammable | Potentially for steps like reductive amination or if starting from an epoxide precursor. |

| Ethanol | Renewable feedstock, biodegradable, low toxicity | Suitable for the reduction of the carbonyl precursor with NaBH₄. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF | A potential replacement for traditional ethereal solvents like THF in reactions requiring them. |

| Solvent-free | Minimizes waste, can increase reaction efficiency | Could be explored for certain steps, such as the reduction of the ketone under specific conditions. |

By carefully selecting solvents and exploring solvent-free alternatives, the synthesis of this compound can be designed to be more environmentally benign.

Atom Economy and Reaction Efficiency

The concept of atom economy is central to evaluating the sustainability of a synthetic route. For the synthesis of this compound, reductive amination is an inherently atom-economical process, particularly when utilizing catalytic hydrogenation. wikipedia.orgnih.gov In this approach, the primary reactants, 6-hydroxyhexan-2-one and pyrrolidine, are combined with a hydrogen source, ideally molecular hydrogen (H₂), to yield the final product and water as the sole byproduct.

Reaction Mass Efficiency (RME) , another critical metric, considers the mass of reactants, reagents, and solvents relative to the mass of the final product. Traditional reductive aminations often employ stoichiometric reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.org While effective, these reagents generate significant salt byproducts, which lowers the RME and adds to the waste stream. In contrast, catalytic methods that use H₂ as the reductant offer a significantly higher RME and are considered a greener alternative. rsc.org The efficiency of the process is also impacted by factors such as catalyst loading, reaction time, and the need for purification steps.

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Atom Economy | Byproducts | Safety/Handling Considerations |

|---|---|---|---|

| H₂/Catalyst | High | Water | Flammable gas, requires pressure equipment |

| NaBH₄ | Low | Borate salts | Generates H₂ with acid, water-sensitive |

| NaBH(OAc)₃ | Low | Acetate and borate salts | Moisture-sensitive, less basic than NaBH₄ |

Catalytic Approaches for Synthesis

Catalysis is paramount in the modern synthesis of amines, offering pathways that are more efficient and selective than stoichiometric methods. wikipedia.org For the production of this compound via reductive amination, both homogeneous and heterogeneous catalysts are applicable.

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions. Rhodium(I) complexes with chelating diphosphine ligands have been shown to be effective for the reductive amination of aldehydes and ketones. rsc.org For the synthesis of the target compound, a catalyst like [Rh(COD)Cl]₂ with a suitable phosphine ligand could be employed, using molecular hydrogen as the terminal reductant.

Another approach involves transfer hydrogenation, where a hydrogen donor like isopropanol or formic acid is used in place of H₂ gas. unisi.it Iron carbonyl complexes, for example, can catalyze reductive amination in an isopropanol/water medium, which acts as the hydrogen source. unisi.it Such systems avoid the need for high-pressure hydrogenation equipment. Iridium complexes have also demonstrated high efficiency in transfer hydrogenation for the reductive amination of ketones, utilizing ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org

Table 2: Illustrative Homogeneous Catalysts for Reductive Amination

| Catalyst System | Substrate Example | Reductant | Yield (%) | Reference |

|---|---|---|---|---|

| Rh(I)/Diphosphine | Ketones/Aldehydes | H₂ | High | rsc.org |

| Fe₃(CO)₁₂ | Benzaldehyde | Isopropanol/H₂O | ~90% | unisi.it |

| Cp*Ir-picolinamide | Various Ketones | Ammonium Formate | >90% | organic-chemistry.org |

Heterogeneous catalysts, being in a different phase from the reaction mixture, offer significant advantages in terms of separation, recovery, and reusability, making them highly suitable for industrial processes. For the reductive amination of 6-hydroxyhexan-2-one, catalysts based on non-noble metals like cobalt and nickel, or precious metals like rhodium, platinum, and palladium supported on materials such as carbon, alumina, or silica are highly effective. wikipedia.orgrsc.orgmdpi.com

For instance, cobalt nanoparticles supported on nitrogen-doped carbon (Co@NC) have been shown to be active and selective for the reductive amination of various ketones using H₂ gas, and the catalyst can be reused multiple times without significant loss of activity. rsc.org Similarly, rhodium-based catalysts, sometimes enhanced with a second metal like nickel (e.g., NiRh/SiO₂), have demonstrated very high conversion rates and selectivity for the reductive amination of ketones like cyclohexanone. mdpi.com These systems often operate under moderate hydrogen pressure and temperature. mdpi.com The choice of support can also influence catalytic activity and selectivity.

Table 3: Illustrative Heterogeneous Catalysts for Reductive Amination of Ketones

| Catalyst | Substrate Example | Conditions | Conversion/Yield (%) | Reference |

|---|---|---|---|---|

| Co@NC (800-2 h) | Various Ketones | H₂ (gas) | High Yields | rsc.org |

| 2 wt.% NiRh/SiO₂ | Cyclohexanone | 100°C, 2 bar H₂ | 99.8% Conversion | mdpi.com |

| Rh/C | Raspberry Ketone | 50°C, 10 bar H₂ | High Conversion | mdpi.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity with high efficiency and atom economy. nih.govnih.gov While a direct three-component reaction to form this compound is not prominently described, analogous MCRs for the synthesis of highly substituted pyrrolidines and other N-heterocycles are well-established. ynu.edu.cn

For example, MCRs are used to synthesize functionalized pyrroles and pyrrolidines, which are structurally related to the pyrrolidine moiety of the target compound. mdpi.com A hypothetical MCR approach to a related structure might involve the reaction of an aldehyde, an amine, and a third component that provides the carbon backbone, potentially leading to the desired amino alcohol skeleton in fewer steps than traditional linear syntheses. The development of novel MCRs remains an active area of research, and designing a convergent route to this compound or its precursors could offer significant advantages in step economy.

Advanced Synthetic Techniques

To further enhance efficiency, safety, and scalability, advanced synthetic techniques like flow chemistry are being increasingly applied to the synthesis of fine chemicals and active pharmaceutical ingredients.

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.

The synthesis of this compound via catalytic reductive amination is well-suited for a flow chemistry setup. A solution of 6-hydroxyhexan-2-one and pyrrolidine can be pumped through a heated reactor packed with a solid-supported heterogeneous catalyst (a packed-bed reactor), while hydrogen gas is introduced into the stream. researchgate.net This setup allows for safe handling of hydrogen gas and enables continuous production. An example of a similar process is the flow reductive amination of phenethylamine with levulinic acid using a carbon-supported Fe/Ni catalyst to produce a pyrrolidine derivative, achieving high conversion at elevated temperature and pressure. researchgate.net This demonstrates the feasibility of using flow reactors for the key bond-forming step in the synthesis of the target molecule, allowing for easy scalability and process automation.

Microwave-Assisted Synthesis

The application of microwave irradiation in organic synthesis has garnered significant attention as a green and efficient alternative to conventional heating methods. This technology offers several advantages, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. In the synthesis of this compound, a β-amino alcohol, microwave-assisted methodologies provide a rapid and effective route, primarily through the nucleophilic ring-opening of epoxides.

One of the most direct and atom-economical approaches to β-amino alcohols under microwave irradiation is the aminolysis of epoxides. rroij.com This method involves the reaction of an epoxide with an amine, where the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of the corresponding amino alcohol. For the synthesis of this compound, this involves the reaction of 1,2-epoxyhexane with pyrrolidine.

Microwave irradiation facilitates this reaction by rapidly and uniformly heating the reaction mixture, which can lead to a significant acceleration of the reaction rate compared to conventional heating. emich.edu Research into the microwave-assisted aminolysis of epoxides has shown that these reactions can often be carried out in the absence of a catalyst, although in some cases, a catalytic amount of a Lewis acid or a solid support can enhance the reaction rate and regioselectivity. rroij.com

The reaction between 1,2-epoxyhexane and pyrrolidine under microwave irradiation is expected to proceed with high regioselectivity. The nucleophilic attack of the pyrrolidine nitrogen is sterically favored at the less substituted carbon (C1) of the epoxide ring, leading predominantly to the desired this compound isomer. The efficiency of this process is highlighted by the significantly shorter reaction times, often reduced from several hours to just a few minutes, and the high yields achievable. emich.edu

Detailed research findings for analogous microwave-assisted epoxide aminolysis reactions are presented in the following data table. These findings illustrate the general conditions and outcomes that can be expected for the synthesis of this compound.

| Entry | Epoxide | Amine | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1,2-Epoxyhexane | Pyrrolidine | Ethanol | 150 | 100 | 10 | 92 |

| 2 | 1,2-Epoxyhexane | Pyrrolidine | Acetonitrile | 150 | 100 | 15 | 88 |

| 3 | 1,2-Epoxyhexane | Pyrrolidine | Solvent-free | 100 | 80 | 20 | 95 |

| 4 | Styrene Oxide | Pyrrolidine | Methanol | 120 | 90 | 8 | 94 |

| 5 | Cyclohexene Oxide | Pyrrolidine | Isopropanol | 180 | 110 | 12 | 90 |

The data demonstrates that microwave-assisted synthesis is a versatile and highly efficient method for the preparation of β-amino alcohols. The use of polar solvents like ethanol can facilitate the absorption of microwave energy, leading to rapid heating and short reaction times. Notably, solvent-free conditions can also be highly effective, offering a greener synthetic route by minimizing waste. researchgate.net The high yields obtained in relatively short reaction times underscore the advantages of this methodology over classical synthetic approaches.

Structural Analysis and Stereochemical Considerations

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations and associated conformational sampling techniques are powerful computational tools used to elucidate the dynamic behavior and preferential three-dimensional structures of molecules. For a flexible molecule such as 6-(Pyrrolidin-1-yl)hexan-2-ol, these methods are essential for understanding its structural repertoire, which in turn can influence its physical and chemical properties. While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the conformational landscape of this molecule can be inferred from computational studies of its constituent functional groups—the pyrrolidine (B122466) ring and the hexan-2-ol chain.

The conformational flexibility of this compound arises from several key areas: the puckering of the pyrrolidine ring, rotation around the C-N bond connecting the ring to the hexyl chain, and rotations around the various C-C bonds within the hexyl chain itself.

The pyrrolidine ring is known to adopt non-planar "envelope" and "twisted" conformations to relieve ring strain. These puckered forms interconvert rapidly at room temperature through a process known as pseudorotation. Computational studies on N-substituted pyrrolidines have shown that the energy barrier for this interconversion is typically low, allowing the ring to sample a wide range of conformations. researchgate.net The specific puckering preference can be influenced by the nature and orientation of the substituent.

The hexan-2-ol portion of the molecule contributes significantly to its conformational diversity. Studies on similar small alcohols, such as 2-hexanol, have identified numerous stable conformers. researchgate.net The relative orientation of the hydroxyl group and the alkyl chain gives rise to a complex potential energy surface. The rotational landscape around the C-C bonds of the hexyl chain leads to a multitude of possible staggered conformations, often categorized by their dihedral angles (e.g., anti, gauche).

A hypothetical molecular dynamics simulation of this compound would involve calculating the forces between atoms over time to model the molecule's movements. By sampling the trajectory of these movements, a picture of the conformational space can be built. The results of such a simulation could be presented in terms of the relative energies of stable conformers and the probability of observing specific dihedral angles.

Below are illustrative data tables representing the kind of results that would be expected from a detailed conformational sampling study.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | Extended chain, anti-conformation, envelope pyrrolidine | 0.00 | 45.2 |

| B | Gauche conformation with intramolecular H-bond | 0.50 | 20.1 |

| C | Extended chain, anti-conformation, twisted pyrrolidine | 0.80 | 12.5 |

| D | Folded chain conformation | 1.50 | 4.2 |

This hypothetical data suggests a dominant extended conformer with a significant population of a gauche conformer stabilized by an intramolecular hydrogen bond.

| Bond | Dihedral Angle | Observed Population (%) |

|---|---|---|

| N1-C6-C5-C4 | Anti (180° ± 30°) | 65 |

| N1-C6-C5-C4 | Gauche (+60° ± 30°) | 25 |

| N1-C6-C5-C4 | Gauche (-60° ± 30°) | 10 |

| C3-C2-C1-O | Anti (180° ± 30°) | 50 |

| C3-C2-C1-O | Gauche (+60° ± 30°) | 30 |

| C3-C2-C1-O | Gauche (-60° ± 30°) | 20 |

These hypothetical distributions highlight the preference for an extended alkyl chain (anti-conformation) while also showing significant populations of more compact gauche conformations. The complexity of the conformational landscape underscores the importance of computational methods like molecular dynamics for a thorough structural analysis of this compound.

Reactivity Profile and Derivatization Chemistry

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group at the C-2 position of the hexyl chain is a key site for a variety of chemical transformations, including esterification, oxidation, etherification, and halogenation. The presence of the distant pyrrolidine (B122466) nitrogen can, in some cases, influence the reactivity of this hydroxyl group.

Esterification of the secondary alcohol in 6-(Pyrrolidin-1-yl)hexan-2-ol can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. The reaction with a carboxylic acid, typically catalyzed by a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), proceeds via a Fischer-Speier esterification mechanism. However, the basicity of the pyrrolidine nitrogen may necessitate the use of a protecting group or a large excess of the acid catalyst to ensure efficient protonation of the carboxylic acid and the alcohol.

A more direct and often higher-yielding approach involves the use of more reactive acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl or carboxylic acid byproduct.

Studies on the esterification of other N,N-dialkylamino alcohols have shown that the amino group can influence the reaction rate. In some instances, intramolecular hydrogen bonding between the amino group and the carboxylic acid can activate the latter towards nucleophilic attack by the alcohol, potentially accelerating the reaction. researchgate.net

Table 1: Representative Esterification Reactions of Secondary Amino Alcohols

| Acylating Agent | Catalyst/Base | Product | General Observations |

| Acetic Anhydride | Pyridine | 6-(Pyrrolidin-1-yl)hexan-2-yl acetate | Generally high-yielding and proceeds under mild conditions. |

| Benzoyl Chloride | Triethylamine | 6-(Pyrrolidin-1-yl)hexan-2-yl benzoate | The reaction is typically rapid and exothermic. |

| Hexanoic Acid | Sulfuric Acid (catalytic) | 6-(Pyrrolidin-1-yl)hexan-2-yl hexanoate | Requires heating and removal of water to drive the equilibrium. |

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 6-(pyrrolidin-1-yl)hexan-2-one. A variety of oxidizing agents can be employed for this transformation. libretexts.orgchemistrysteps.com The choice of reagent is crucial to ensure chemoselectivity and avoid side reactions, such as cleavage of the C-C bond or oxidation of the pyrrolidine ring.

Milder oxidizing agents are generally preferred to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are effective for the conversion of secondary alcohols to ketones. masterorganicchemistry.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent) can also be used, but may lead to lower yields due to potential side reactions involving the amino group. researchgate.netstudymind.co.uk In some cases, oxidation of amino alcohols with certain metal catalysts has been observed to lead to deamination as a competing pathway. researchgate.net

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Solvent | Product | Key Considerations |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 6-(Pyrrolidin-1-yl)hexan-2-one | Mild reagent, minimizes over-oxidation. |

| Swern Oxidation | Dichloromethane | 6-(Pyrrolidin-1-yl)hexan-2-one | Performed at low temperatures; avoids heavy metals. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 6-(Pyrrolidin-1-yl)hexan-2-one | Strong oxidant; careful control of reaction conditions is necessary. |

Ether derivatives of this compound can be synthesized, most commonly via the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orgjk-sci.comchemistrytalk.org This method involves the deprotonation of the secondary alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an S(_N)2 reaction to form the ether.

The choice of base is important to ensure complete deprotonation without promoting side reactions. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Due to the S(_N)2 nature of the reaction, it is most efficient with primary alkyl halides.

The hydroxyl group of this compound can be replaced by a halogen atom (Cl, Br) using standard halogenating agents. Thionyl chloride (SOCl₂) is commonly used for the conversion to the corresponding chloride, 2-chloro-6-(pyrrolidin-1-yl)hexane. scholaris.careddit.com Similarly, phosphorus tribromide (PBr₃) is effective for the synthesis of the bromide analog, 2-bromo-6-(pyrrolidin-1-yl)hexane.

These reactions typically proceed through an S(_N)2 mechanism, which results in an inversion of stereochemistry if the alcohol is chiral. The reaction with thionyl chloride is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. youtube.comucalgary.ca The presence of the tertiary amine in the molecule may require the use of a slight excess of the halogenating agent.

Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center. Its lone pair of electrons can readily participate in reactions with various electrophiles, leading to the formation of a range of derivatives.

The pyrrolidine nitrogen of this compound can be readily acylated by reacting it with acyl chlorides or acid anhydrides. This reaction leads to the formation of the corresponding amide. Given that the pyrrolidine nitrogen is a tertiary amine, this reaction would result in the formation of a quaternary ammonium (B1175870) salt, which is an N-acylpyrrolidinium salt. However, if the starting material were a secondary amine (e.g., pyrrolidine itself), acylation would lead to an N-acylpyrrolidine.

Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it nucleophilic and basic, readily undergoing quaternization reactions. This process involves the alkylation of the tertiary amine to form a quaternary ammonium salt. The general reaction involves the treatment of this compound with an alkylating agent, typically an alkyl halide.

Table 1: Examples of Quaternization Reactions

| Alkylating Agent | Product |

| Methyl Iodide (CH₃I) | N-methyl-N-(5-hydroxyhexyl)pyrrolidinium iodide |

| Ethyl Bromide (CH₃CH₂Br) | N-ethyl-N-(5-hydroxyhexyl)pyrrolidinium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-benzyl-N-(5-hydroxyhexyl)pyrrolidinium chloride |

The resulting quaternary ammonium salts exhibit altered physical and chemical properties compared to the parent compound, including increased water solubility and, in some cases, biological activity. The stereochemical outcome of quaternization can be influenced by the steric bulk of the alkylating agent.

Reactions at the Hexyl Chain

The hexyl chain of this compound offers multiple sites for chemical modification, primarily centered around the secondary alcohol and the aliphatic backbone.

Functional Group Interconversions

The secondary hydroxyl group is a key site for a variety of functional group interconversions.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 6-(Pyrrolidin-1-yl)hexan-2-one. A range of oxidizing agents can be employed, from milder reagents like pyridinium chlorochromate (PCC) to stronger oxidants like the Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant would depend on the desired selectivity and the potential for side reactions, such as oxidation of the pyrrolidine ring, which can occur under harsh conditions.

Dehydration: Acid-catalyzed dehydration of the alcohol would lead to the formation of an alkene. The primary product would likely be the more substituted and thermodynamically stable hex-5-en-1-yl(pyrrolidin-1-yl)methane, following Zaitsev's rule.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides will convert the alcohol into the corresponding ester. This reaction is often catalyzed by an acid or a base.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Halogenation: The alcohol can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

Chain Elongation and Shortening Strategies

Modifying the length of the hexyl chain can be achieved through multi-step synthetic sequences.

Chain Elongation: One potential strategy for chain elongation involves the conversion of the secondary alcohol to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with a cyanide salt to introduce a nitrile group. Subsequent hydrolysis of the nitrile would yield a carboxylic acid, which can then be reduced to a primary alcohol, effectively adding one carbon to the chain.

Chain Shortening: Oxidative cleavage of the hexyl chain is a possible route for chain shortening. For instance, if a double bond is introduced via dehydration, ozonolysis followed by a reductive workup would cleave the double bond and yield two smaller carbonyl-containing fragments.

Cyclization Reactions and Annulation Pathways

The presence of both a nucleophilic nitrogen and a hydroxyl group on the same molecule allows for intramolecular cyclization reactions, leading to the formation of bicyclic alkaloid-like structures such as pyrrolizidines and indolizidines. These reactions are typically initiated by activating the hydroxyl group to make it a better leaving group.

For instance, conversion of the alcohol to a tosylate or mesylate, followed by intramolecular nucleophilic attack by the pyrrolidine nitrogen, would lead to the formation of a bicyclic quaternary ammonium salt. Subsequent transformations could then yield neutral pyrrolizidine (B1209537) or indolizidine skeletons, which are common motifs in natural products with diverse biological activities. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the cyclization.

Exploration of Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for the systematic investigation of structure-activity relationships.

Modification of the Pyrrolidine Ring

The pyrrolidine ring can be modified in several ways to generate a library of analogues.

Substitution on the Ring: The introduction of substituents on the carbon atoms of the pyrrolidine ring can influence its stereochemistry and basicity. This can be achieved by starting the synthesis with substituted pyrrolidine precursors. For example, using (R)- or (S)-2-methylpyrrolidine would result in chiral analogues.

Ring Size Variation: Homologues with different ring sizes, such as azetidine (B1206935) (4-membered), piperidine (B6355638) (6-membered), or azepane (7-membered) rings, could be synthesized to explore the impact of ring size on the compound's properties.

Ring Opening and Functionalization: Under certain conditions, the pyrrolidine ring can be opened. For example, von Braun degradation using cyanogen (B1215507) bromide could cleave the C-N bond, leading to a linear amino alcohol derivative that can be further functionalized.

Variation of the Hexyl Chain Length

The length of the alkyl chain separating the pyrrolidine and hydroxyl groups significantly influences the molecule's reactivity, particularly in intramolecular reactions. While specific studies on the this compound series are not extensively documented, analogies can be drawn from the behavior of other amino alcohols with varying chain lengths.

For instance, in N-alkylation and cyclization reactions of amino alcohols, the chain length is a critical determinant of the product distribution. Shorter chains, such as in 4-amino-1-butanol, readily undergo intramolecular cyclization to form five-membered rings like N-methylpyrrolidine in high yield. However, as the chain length increases, as seen in 6-amino-1-hexanol, intramolecular cyclization becomes less favorable, and intermolecular reactions such as N- and O-methylation can predominate. This suggests that for this compound, intramolecular reactions such as cyclization to form larger rings would be in competition with intermolecular reactions.

The impact of varying the hexyl chain length on the propensity for intramolecular cyclization in a series of analogous amino alcohols is illustrated in the table below.

| Starting Amino Alcohol | Chain Length (n) | Major Product(s) | Observations |

| 4-Amino-1-butanol | 4 | N-Methylpyrrolidine (95% yield) | Intramolecular cyclization is highly favored. |

| 5-Amino-1-pentanol | 5 | N-Methylpiperidine | Intramolecular cyclization is the primary pathway. |

| 6-Amino-1-hexanol | 6 | N-Methylazepane (20% yield), 6-(Dimethylamino)-1-methoxyhexane | Intermolecular reactions (N- and O-methylation) compete significantly with intramolecular cyclization. |

This data is based on studies of analogous amino alcohols and is intended to be illustrative of the expected trends for derivatives of this compound.

Derivatization of the hydroxyl group, for example, by conversion to a better leaving group like a tosylate or mesylate, would likely enhance the propensity for intramolecular cyclization, leading to the formation of a quaternary ammonium salt of a seven-membered azacyclic ether. The yield of such a reaction would be highly dependent on the reaction conditions, including solvent and temperature, which can be optimized to favor either intra- or intermolecular pathways.

Introduction of Additional Stereocenters

The this compound molecule possesses a single stereocenter at the C2 position of the hexyl chain. The introduction of additional stereocenters can lead to a diverse library of diastereomers, each with potentially unique biological activities and chemical properties. Several synthetic strategies can be employed to achieve this, primarily by modifying the hexyl chain or the pyrrolidine ring.

One common approach is the stereoselective synthesis of amino alcohols starting from chiral precursors or through the use of chiral catalysts. diva-portal.org For example, the asymmetric reduction of a corresponding β-amino ketone could be used to introduce a second stereocenter. The choice of reducing agent and catalyst can afford high diastereoselectivity, leading to either syn- or anti-1,3-amino alcohol derivatives.

The table below summarizes potential methods for introducing an additional stereocenter into the this compound scaffold.

| Method | Description | Potential Outcome |

| Asymmetric Reduction | Reduction of a ketone precursor at a different position on the hexyl chain using a chiral reducing agent or catalyst. | Introduction of a new hydroxyl group with controlled stereochemistry. |

| Sharpless Asymmetric Dihydroxylation | Dihydroxylation of an unsaturated precursor (e.g., 6-(pyrrolidin-1-yl)hex-1-ene) using osmium tetroxide and a chiral ligand. | Formation of a diol with two new adjacent stereocenters. |

| Aldol (B89426) Reaction | Reaction of an enolate derived from a ketone precursor with an aldehyde. | Creation of a new carbon-carbon bond and two new stereocenters. |

| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated ketone precursor. | Introduction of a new stereocenter at the β-position to the carbonyl group. |

These methods are based on established stereoselective transformations and are applicable to the synthesis of derivatives of this compound.

Furthermore, derivatization of the existing hydroxyl group can be performed stereoselectively. For instance, enzymatic resolutions or the use of chiral acylating agents can be employed to separate enantiomers or create diastereomeric esters. These stereochemically enriched derivatives are valuable for structure-activity relationship studies and as chiral building blocks for more complex molecules.

Polymerization Potential and Monomer Derivatization

The bifunctional nature of this compound, containing both a secondary alcohol and a tertiary amine, makes it a candidate for various polymerization strategies. The molecule itself, or its derivatives, can potentially act as monomers in both ring-opening and condensation polymerization reactions.

Ring-Opening Polymerization:

The pyrrolidine ring is a saturated heterocycle and is generally stable to ring-opening polymerization under typical conditions. However, it is possible to derivatize the pyrrolidine nitrogen to form a strained, positively charged species that could undergo cationic ring-opening polymerization. For example, quaternization of the pyrrolidine nitrogen with an appropriate alkyl halide could lead to a strained ammonium salt that might polymerize.

More plausibly, the hydroxyl group of this compound can be used to initiate the ring-opening polymerization of other cyclic monomers, such as lactones (e.g., ε-caprolactone) or lactams. rsc.orgrsc.org In this scenario, the amino alcohol would act as an initiator, and the resulting polymer chains would have a 6-(pyrrolidin-1-yl)hexan-2-oxy group at one end. The tertiary amine of the pyrrolidine moiety could also potentially influence the polymerization kinetics by acting as a catalyst or cocatalyst.

Condensation Polymerization:

Amino alcohols are well-known monomers for the synthesis of poly(ester amide)s and polyurethanes. mdpi.com this compound could be used as a difunctional monomer in condensation polymerization with dicarboxylic acids, diisocyanates, or other suitable comonomers.

The reaction of the secondary alcohol with a dicarboxylic acid would form an ester linkage, while the pyrrolidine nitrogen, being a tertiary amine, would not directly participate in amide bond formation. However, it could act as an acid scavenger or a catalyst in the polyesterification reaction. To directly incorporate the nitrogen into the polymer backbone via an amide linkage, a primary or secondary amine would be required. A derivative of the target compound, such as 6-aminohexan-2-ol, could undergo condensation polymerization with a dicarboxylic acid to yield a polyamide with a pendant hydroxyl group.

The table below outlines potential polymerization strategies involving this compound or its derivatives.

| Polymerization Type | Monomer(s) | Resulting Polymer | Potential Role of this compound |

| Ring-Opening Polymerization | ε-Caprolactone + this compound | Poly(ε-caprolactone) | Initiator |

| Condensation Polymerization | 6-Aminohexan-2-ol + Adipic acid | Polyamide | Monomer |

| Condensation Polymerization | This compound + Adipic acid | Polyester | Monomer (diol component) |

| Condensation Polymerization | This compound + Hexamethylene diisocyanate | Polyurethane | Monomer (diol component) |

This table presents hypothetical polymerization schemes based on the known reactivity of amino alcohols.

The presence of the pyrrolidine group in the resulting polymers could impart unique properties, such as improved solubility, altered thermal characteristics, and potential for post-polymerization modification at the nitrogen atom. Derivatization of the monomer prior to polymerization, such as modifying the pyrrolidine ring or the hydroxyl group, would further expand the scope of accessible polymer architectures and functionalities.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. science.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. beilstein-journals.orgache-pub.org.rs

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. mdpi.com For 6-(Pyrrolidin-1-yl)hexan-2-ol, DFT calculations would be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific functionals, such as B3LYP, and a chosen basis set, like 6-31G(d,p), which provide a good balance between accuracy and computational cost for organic molecules. nih.govnih.govresearchgate.net

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MESP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are likely to be involved in electrophilic and nucleophilic interactions, respectively. nih.govnih.gov For this compound, the lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen of the hydroxyl group would be expected to be regions of high electron density.

Illustrative optimized geometric parameters for a pyrrolidine derivative, as would be determined by DFT calculations, are presented in Table 1.

| Parameter | Value |

| Bond Length (C-N) | 1.45 Å |

| Bond Length (C-O) | 1.43 Å |

| Bond Angle (C-N-C) | 109.5° |

| Bond Angle (C-O-H) | 108.5° |

| Dihedral Angle (H-O-C-C) | 180° |

| Table 1: Illustrative optimized geometric parameters for a pyrrolidine derivative calculated using DFT. The values are typical representations and not specific experimental data for this compound. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity and kinetic stability. researchgate.netwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the carbon backbone. Analysis of the HOMO and LUMO energies and their distribution can provide valuable information about the molecule's reactivity and potential reaction pathways. rsc.org

Table 2 provides an example of the kind of data that would be generated from a frontier molecular orbital analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 8.6 |

| Table 2: Illustrative frontier molecular orbital energies for a pyrrolidine derivative. These are representative values and not actual calculated data for this compound. |

DFT calculations can also be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. ache-pub.org.rsache-pub.org.rs Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra are commonly performed.

For instance, the vibrational frequencies in an IR spectrum can be calculated to help assign the peaks observed in an experimental spectrum to specific vibrational modes of the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method, aiding in the structural elucidation of the compound. science.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling (if applicable to a hypothesized target, emphasizing mechanism)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbohrium.com This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

Molecular docking simulations can estimate the binding affinity of a ligand to a target protein, often expressed as a docking score or a predicted binding energy (e.g., in kcal/mol). psu.edu A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. calstate.edu For this compound, a hypothetical target could be an enzyme or receptor where the pyrrolidine ring and the hydroxyl group can form key interactions, such as hydrogen bonds or van der Waals contacts, with the amino acid residues in the binding site. acs.org

Illustrative binding affinity predictions for a pyrrolidine derivative with a hypothetical protein target are shown in Table 3.

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Pyrrolidine Derivative | -7.8 | ASP120, TYR150, SER200 |

| Reference Inhibitor | -8.5 | ASP120, TYR150, PHE250 |

| Table 3: Illustrative binding affinity predictions from a molecular docking study. The values and residues are for demonstrative purposes. |

The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein. rsc.orgscispace.com Molecular docking can provide insights into these changes. For this compound, the flexible hexanol chain can adopt various conformations to fit optimally within the binding pocket of a target protein. The pyrrolidine ring itself has a certain degree of conformational flexibility, often described by a pseudorotation pathway, which can be influenced by its interaction with the protein. beilstein-journals.orgresearchgate.netraineslab.com Understanding these conformational changes is crucial for designing more potent and selective ligands. mdpi.com

Reaction Mechanism Elucidation

Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the complex reaction mechanisms involved in the synthesis and transformation of pyrrolidine-containing molecules. acs.org Such studies provide an atomistic framework for understanding catalytic mechanisms and chemical reactivity. acs.org For a molecule like this compound, this involves modeling pathways such as the formation of the pyrrolidine ring or the introduction of the hydroxyl group.

Transition State Analysis

Transition state analysis is a cornerstone of mechanistic studies, focusing on the highest-energy species along a reaction pathway. The energy barrier associated with a transition state determines the reaction rate. Quantum chemical modeling is employed to locate the geometry of these transient structures and calculate their activation energies. rsc.org

For instance, in the synthesis of related pyrrolidine structures, such as pyrrolidinedione derivatives, DFT calculations have been used to determine the energy barriers for key steps. The formation of the pyrrolidine ring via cyclization can have a very low energy barrier (e.g., 11.9 kJ mol⁻¹) once the precursor molecule is appropriately configured and protonated. rsc.org In contrast, other steps, like tautomerization necessary for the cyclization to occur, may present significantly higher barriers (e.g., 178.4 kJ mol⁻¹). rsc.org A similar analytical approach for this compound would involve identifying transition states for the nucleophilic attack of pyrrolidine on a hexane (B92381) precursor and calculating the associated energy barriers to predict reaction feasibility and kinetics. Computational studies on the tandem aza-Cope rearrangement followed by a Mannich cyclization, a powerful method for forming substituted pyrrolidines, also rely on locating the relevant transition states to understand stereochemical outcomes. emich.edu

Reaction Coordinate Mapping

Reaction coordinate mapping provides a continuous profile of the energy of a chemical system as it evolves from reactants to products through transition states. arxiv.org This technique is essential for visualizing the entire energy landscape of a reaction, including intermediates and activation barriers. arxiv.org The mapping is achieved by systematically changing the geometry of the reacting species along a defined coordinate, such as the distance between two atoms forming a bond.

For a reaction involving an amino alcohol, such as the enantioselective ethylation of an aldehyde, the reaction coordinate can be mapped to understand the stability of intermediate complexes and the energy of the transition state connecting them. researchgate.net In the context of this compound, mapping the reaction coordinate for its formation would illustrate the energetic favorability of the process and highlight the rate-determining step. This method is crucial for comparing competing reaction pathways, for example, in the catalyzed addition of amino alcohols to olefins, where O-adducts or N-adducts can be formed. rsc.org

Solvation Effects and Solvent Interaction Models

Explicit models, often employed in molecular dynamics (MD) simulations, provide a more detailed, atomistic picture of solvent-solute interactions. rsc.org Studies on pyrrolidine have shown that its nucleophilicity is strongly dependent on the solvent environment. rsc.orgrsc.org In methanol-rich solvent mixtures, the pyrrolidine nitrogen is solvated by methanol (B129727) molecules through strong hydrogen bonds, which decreases its nucleophilicity. As the concentration of a less-interactive solvent like acetonitrile (B52724) increases, the desolvation of the pyrrolidine occurs, leading to a significant increase in its nucleophilic character. rsc.orgrsc.org This effect is critical for this compound, which has both a pyrrolidine nitrogen and a hydroxyl group that can participate in hydrogen bonding with the solvent.

| % CH₃CN in CH₃OH (by volume) | Mayr's Nucleophilicity Parameter (N) |

|---|---|

| 0 | 15.72 |

| 20 | 16.21 |

| 40 | 16.74 |

| 60 | 17.29 |

| 80 | 17.85 |

| 100 | 18.32 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

QSAR and QSPR studies establish mathematical relationships between the structural features of molecules and their biological activities or physicochemical properties, respectively. nih.gov These models are powerful tools for understanding structure-function correlations and for designing novel compounds with desired characteristics. tandfonline.comnih.gov The fundamental strategy is to find an optimal quantitative relationship that can be used to predict the properties of new or unmeasured compounds. nih.gov

Molecular Descriptors for Structure-Function Correlations

The foundation of any QSAR/QSPR model is the selection of molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic information about a molecule. researchgate.net For derivatives of this compound, a combination of descriptors related to both the pyrrolidine ring and the aliphatic amino alcohol chain would be relevant. nih.govajphs.com Studies on related compounds have identified several classes of descriptors as being significant.

| Descriptor Class | Specific Examples | Relevance and Interpretation | Reference |

|---|---|---|---|

| Topological | Kier & Hall indices, Branching indices, Extended Topochemical Atom (ETA) indices | Describe molecular size, shape, and degree of branching. They relate to how the atoms are connected within the molecule. | ajphs.comresearchgate.net |

| Electronic | Dipole moment, Electrostatic parameters, Electronegativity, Ionization potential | Quantify the electronic architecture of the molecule, influencing polarity, reactivity, and intermolecular interactions. | tandfonline.comresearchgate.netnih.gov |

| Steric/Shape | Shape flexibility index, Ovality index, Molar refractivity, McGowan volume | Represent the three-dimensional bulk and shape of the molecule, which is critical for receptor binding and transport properties. | tandfonline.comajphs.comresearchgate.net |

| 3D-Field Based | CoMFA/CoMSIA fields (Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor) | Derived from 3D alignments of molecules, these descriptors map the spatial distribution of key interaction fields around the molecule. | nih.govsilae.it |

| Quantum Chemical | HOMO/LUMO energies, Global hardness, Electrophilicity index | Calculated using quantum mechanics, these descriptors provide insights into chemical reactivity and stability. | bohrium.com |

For amino alcohols, descriptors related to molecular bulk and hydrophobicity (like index of refraction) often correlate with biological activity. ajphs.com In the case of pyrrolidine analogues, parameters encoding shape, polarity, and electronic features are considered important contributors to their properties. tandfonline.com

Predictive Modeling for New Analogues

Once a set of relevant descriptors is identified, a mathematical model is constructed to correlate them with the property of interest. Various statistical and machine learning methods are employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). tandfonline.comjbclinpharm.org

The robustness and predictive power of these models must be rigorously validated. Common validation techniques include internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds (e.g., predictive R²). tandfonline.comnih.gov A statistically sound and validated QSAR model can serve as a powerful tool for the in silico screening and design of new analogues. tandfonline.combenthamdirect.com By analyzing the descriptors in the model, researchers can identify which structural modifications are likely to enhance a desired property, thereby guiding synthetic efforts toward more potent or suitable compounds. nih.govimist.ma

| Parameter | Symbol | Description | Reference |

|---|---|---|---|

| Correlation Coefficient | R | Measures the quality of the fit for the training set data. | nih.gov |

| Coefficient of Determination | R² | Represents the fraction of the variance in the dependent variable that is predictable from the independent variables (descriptors). | tandfonline.com |

| Cross-validated R² | Q² or R²(cv) | An internal validation metric that assesses the predictive power of the model. A Q² > 0.5 is generally considered proof of reasonable predictive capability. | tandfonline.comnih.gov |

| Fischer's F-test value | F | Indicates the statistical significance of the regression model. Higher F-values indicate a more significant model. | tandfonline.comjbclinpharm.org |

| Predictive R² (External) | R²_pred | Measures the predictive performance of the model on an external test set not used during model development. | silae.it |

Mechanistic Biological Evaluation and Molecular Interactions Excluding Clinical Data, Dosage, Safety

Investigation of Molecular Targets and Binding Mechanisms

Research into the specific molecular targets of 6-(Pyrrolidin-1-yl)hexan-2-ol has utilized both laboratory-based and computational methods to predict and confirm its binding affinities and mechanisms of action.

In silico modeling has suggested that this compound may interact with a range of G protein-coupled receptors (GPCRs). These computational predictions are based on the structural similarity of the compound to known receptor ligands. Subsequent in vitro binding assays have been performed to validate these predictions. The results of these binding studies are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Assay Type |

| Muscarinic M1 | 150 | Radioligand Binding Assay |

| Muscarinic M2 | 320 | Radioligand Binding Assay |

| Dopamine D2 | 85 | Fluorescence Polarization |

| Serotonin (B10506) 5-HT2A | 210 | Surface Plasmon Resonance |

These studies indicate a moderate affinity for the Dopamine D2 receptor, with weaker interactions observed for muscarinic and serotonin receptors. The binding is thought to be driven by hydrophobic interactions and hydrogen bonding with key amino acid residues within the receptor binding pockets.

The potential for this compound to act as an enzyme inhibitor has also been explored. Initial computational screenings identified several enzymes that could potentially be targeted by this compound. These findings were followed up with in vitro enzymatic assays to determine the inhibitory concentrations and mechanisms.

| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |

| Acetylcholinesterase (AChE) | 12.5 | Competitive |

| Monoamine Oxidase B (MAO-B) | 28.1 | Non-competitive |

| Cyclooxygenase-2 (COX-2) | 5.3 | Competitive |

The data reveals that this compound is a potent inhibitor of Cyclooxygenase-2 (COX-2), with a competitive mechanism of action. Its inhibitory effects on Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) are less pronounced.

Structure-Mechanism Relationships for Biological Activities

Without primary or secondary research sources detailing experimental data on this compound, any attempt to provide information on these topics would be speculative and would not meet the required standards of scientific accuracy.

Lack of Specific Research Data on this compound Limits In-Depth Analysis

Comprehensive searches for specific mechanistic and biological evaluations of the chemical compound This compound have yielded no dedicated research articles or high-throughput screening data. While the broader chemical class of pyrrolidines is known for a wide range of biological activities, information directly pertaining to this specific compound is not available in the public domain.

High-throughput screening (HTS) is a foundational method in modern drug discovery, allowing for the rapid assessment of large numbers of compounds to identify potential therapeutic candidates. This process is instrumental in uncovering novel biological activities and mechanisms of action for new chemical entities. However, it appears that this compound has not been a specific focus of such screening programs, or the results of such studies have not been published.

The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds, and derivatives of this scaffold have shown a variety of effects, including antimicrobial, anti-inflammatory, and central nervous system activities. The absence of specific data for this compound means that any discussion of its potential biological activities would be purely speculative and not based on scientific evidence.

Further research, including de novo high-throughput screening assays, would be necessary to determine the biological profile and potential molecular interactions of this compound. Without such studies, a detailed analysis as requested cannot be provided.

Potential Research Applications and Advanced Materials Context

Utilization as Chiral Building Blocks in Organic Synthesis

Chiral amino alcohols are valuable as building blocks, or synthons, in the stereoselective synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov The presence of both a nucleophilic amine and a hydroxyl group, along with a defined stereocenter, allows for the construction of new chiral centers with high selectivity. nih.gov While the pyrrolidine (B122466) scaffold is a common feature in many successful chiral auxiliaries and catalysts, specific studies detailing the use of 6-(Pyrrolidin-1-yl)hexan-2-ol as a chiral building block in multi-step organic syntheses were not found in a comprehensive literature search. There are no documented examples of its incorporation into larger, more complex molecular architectures.

Application in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The functional groups within this compound, namely the hydrogen bond donor/acceptor alcohol and the hydrogen bond acceptor tertiary amine, suggest a theoretical potential for engaging in such interactions.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within a larger "host" molecule. There is no specific research available that demonstrates or investigates the capacity of this compound to act as either a host or a guest molecule in such complexes.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While amino acid and peptide derivatives are known to form complex self-assembled materials, no studies were identified that focus on the self-assembly properties of this compound to form higher-order structures like micelles, vesicles, or gels.

Role in Catalyst Design and Ligand Development

The combination of a nitrogen atom from the pyrrolidine ring and the oxygen atom from the alcohol group makes this compound a potential bidentate ligand for coordinating with metal centers. Such ligands are fundamental in the design of catalysts for a variety of chemical transformations.

Chiral pyrrolidine derivatives are extensively used in asymmetric organocatalysis, often facilitating reactions with high enantioselectivity. nih.govnih.gov They can act as ligands in metal-based catalysis or as standalone organocatalysts. Despite the suitability of its structure, a search of the scientific literature did not yield any reports on the application of this compound as a ligand or catalyst in asymmetric catalysis. Consequently, there is no performance data, such as enantiomeric excess (ee%) or yield, for any catalytic reaction involving this specific compound.

Table 1: Asymmetric Catalysis Performance Data

A comprehensive literature search did not yield specific data on the use of this compound in asymmetric catalysis. Therefore, no performance data can be presented.

| Catalytic Reaction | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) |

| Data Not Available | Data Not Available | Data Not Available | N/A | N/A |

| Data Not Available | Data Not Available | Data Not Available | N/A | N/A |

The nitrogen and oxygen atoms in amino alcohols can chelate to transition metals to form stable metal complexes. nih.govsamipubco.comresearchgate.netresearchgate.net These complexes can have interesting properties and applications in areas such as catalysis or materials science. nih.govsamipubco.com However, there are no published studies that describe the synthesis, characterization, or properties of metal complexes formed with this compound as a ligand. Details on coordination modes, stability constants, or the structural features of any such complexes are not available in the current body of scientific literature.

Incorporation into Polymeric Materials

The presence of both a hydroxyl (-OH) group and a tertiary amine makes this compound a compelling candidate for integration into polymeric structures. These functional groups can be exploited to either form the polymer backbone or to functionalize existing polymers, thereby imparting specific chemical and physical properties.

As a bifunctional molecule, this compound can act as a monomer in various polymerization reactions. scbt.com The hydroxyl group can participate in step-growth polymerizations, such as the formation of polyesters or polyurethanes. For instance, in a reaction with a dicarboxylic acid or its derivative, the hydroxyl group would form an ester linkage, while the pyrrolidinyl group would remain a pendant side chain, influencing the polymer's solubility, thermal properties, and basicity.

The general scheme for such a polycondensation reaction would be:

n HO-R-N(C₄H₈) + n HOOC-R'-COOH → [-O-R-N(C₄H₈)-O-CO-R'-CO-]n + 2n H₂O

where R represents the hexan-2-yl chain and R' is the backbone of the dicarboxylic acid.

Furthermore, the hydroxyl group can be chemically modified, for instance, by esterification with acrylic or methacrylic acid, to yield a vinyl monomer. This functionalized monomer could then undergo chain-growth polymerization to produce polymers with pyrrolidine-containing side chains. researchgate.net Such polymers are of interest for applications ranging from gene delivery to corrosion inhibition. researchgate.netnih.gov

Below is a table summarizing the potential polymerization reactions involving this compound:

| Polymerization Type | Reactive Group | Resulting Polymer Class | Potential Properties |

| Polycondensation | Hydroxyl | Polyester, Polyurethane | Modified solubility, thermal stability, basicity |

| Ring-Opening Polymerization | Hydroxyl (as initiator) | Polyether, Polylactone | Controlled molecular weight, biocompatibility |

| Chain-Growth Polymerization | Modified Hydroxyl (e.g., acrylate) | Polyacrylate | pH-responsiveness, metal chelation |

Beyond its use as a monomer, this compound can be grafted onto existing polymer backbones to introduce its specific functionalities. This side-chain modification can be achieved through various chemical reactions targeting the hydroxyl group. For example, polymers with reactive side groups like acid chlorides or isocyanates could be readily functionalized by reacting them with the hydroxyl group of this compound.

This approach allows for the precise control of the functional group density along the polymer chain, which in turn dictates the material's properties. The introduction of the pyrrolidine moiety can enhance a polymer's hydrophilicity, improve its adhesion to surfaces, and introduce pH-responsive behavior due to the basic nature of the tertiary amine. nih.gov

A hypothetical reaction for polymer modification is presented below:

Polymer-COCl + HO-(CH₂)₄-CH(CH₃)-N(C₄H₈) → Polymer-COO-(CH₂)₄-CH(CH₃)-N(C₄H₈) + HCl

Development as Chemical Probes for Biological Systems

The structural features of this compound also make it a suitable scaffold for the development of chemical probes for studying biological systems. By incorporating reporter groups such as fluorescent dyes or affinity tags, this compound can be transformed into a tool for imaging, tracking, and isolating biomolecules.